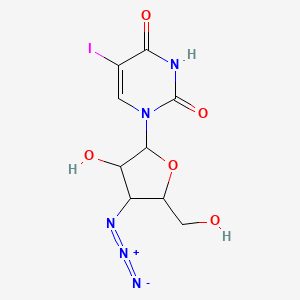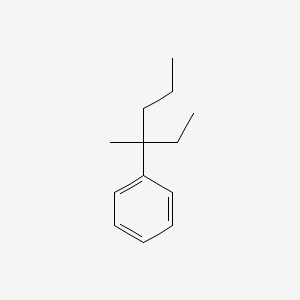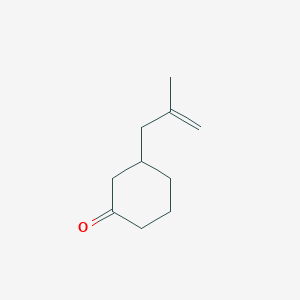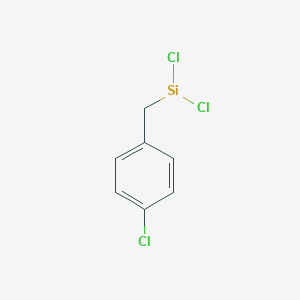
CID 19988494
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro[(4-chlorophenyl)methyl]silane: is an organosilicon compound with the molecular formula C7H7Cl3Si It is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro[(4-chlorophenyl)methyl]silane can be synthesized through the reaction of 4-chlorobenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-chlorobenzyl chloride+silicon tetrachloride→Dichloro[(4-chlorophenyl)methyl]silane+HCl
Industrial Production Methods: In industrial settings, the production of dichloro[(4-chlorophenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dichloro[(4-chlorophenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, dichloro[(4-chlorophenyl)methyl]silane can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled pH conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
Chemistry: Dichloro[(4-chlorophenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: In biological research, dichloro[(4-chlorophenyl)methyl]silane can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Mécanisme D'action
Molecular Targets and Pathways: Dichloro[(4-chlorophenyl)methyl]silane exerts its effects primarily through its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is harnessed in various chemical processes and applications.
Comparaison Avec Des Composés Similaires
Dichloromethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, making it more reactive.
Chloromethylsilane: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness: Dichloro[(4-chlorophenyl)methyl]silane is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H6Cl3Si |
|---|---|
Poids moléculaire |
224.6 g/mol |
InChI |
InChI=1S/C7H6Cl3Si/c8-7-3-1-6(2-4-7)5-11(9)10/h1-4H,5H2 |
Clé InChI |
FNRWLBKVCLPLTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[Si](Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


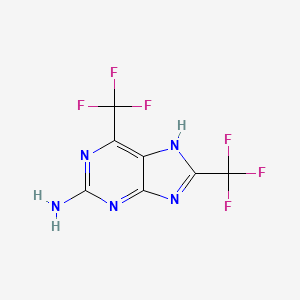
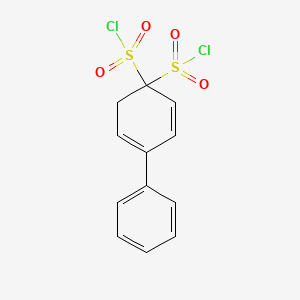
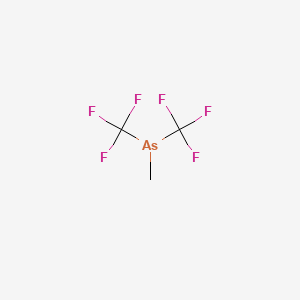

![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)


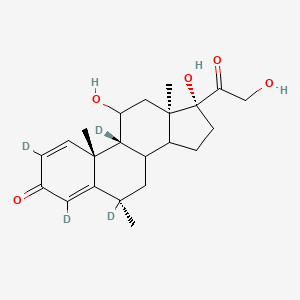
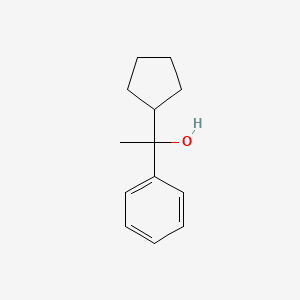
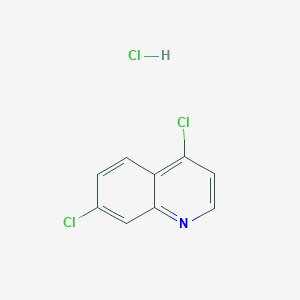
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
